molecular formula C6H14N2OS2 B2697355 2,2-Bis(ethylsulfanyl)acetohydrazide CAS No. 183474-72-8

2,2-Bis(ethylsulfanyl)acetohydrazide

Cat. No. B2697355
M. Wt: 194.31
InChI Key: OBFGBSJCCFXPRI-UHFFFAOYSA-N
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Description

2,2-Bis(ethylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C6H14N2OS2 . It has a molecular weight of 194.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2,2-Bis(ethylsulfanyl)acetohydrazide is 1S/C6H14N2OS2/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9) .


Physical And Chemical Properties Analysis

2,2-Bis(ethylsulfanyl)acetohydrazide is a solid compound . It has a molecular weight of 194.32 .

Scientific Research Applications

Glutaminase Inhibitors Development Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, aimed to improve drug-like properties and aqueous solubility, have shown potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).

Electrochemical CO2 Reduction Modulation The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]) significantly affects the electrochemical reduction of carbon dioxide. This ionic liquid, as a supporting electrolyte, not only reduces the reduction overpotential but also alters the reaction course, promoting the formation of carbon monoxide over oxalate anion, thus showcasing the role of medium in modulating CO2 reduction products (Sun et al., 2014).

Antibacterial Activity and DFT Calculation N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide and its derivatives have been synthesized and characterized, showcasing antibacterial activity and NLO (Non-Linear Optical) behavior. These compounds demonstrate thermal stability and potential as antimicrobial agents, offering insights into their structural and electronic properties through DFT (Density Functional Theory) calculations (Bharty et al., 2015).

Deprotonation Products of Disulfonyl Carbon Acids Research on the deprotonation products of bis(ethylsulfonyl) and bis(benzylsulfonyl) activated carbon acids has provided valuable insights into their behavior in acetonitrile solvent. Conductance measurements and the determination of dissociation constant values offer a deeper understanding of the chemical nature and potential applications of these compounds (Binkowska & Jarczewski, 2006).

Self-Healing Elastomers The aromatic disulfide metathesis mechanism enables the design of self-healing poly(urea–urethane) elastomers. Utilizing bis(4-aminophenyl) disulfide as a dynamic crosslinker, these materials achieve quantitative healing efficiency at room temperature, showcasing the potential for developing self-repairing materials (Rekondo et al., 2014).

Safety And Hazards

The compound is associated with some hazards. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2,2-bis(ethylsulfanyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS2/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFGBSJCCFXPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)NN)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(ethylsulfanyl)acetohydrazide

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